BenchChemオンラインストアへようこそ!

Zeylasterone

Antimicrobial selectivity Cytotoxicity Therapeutic window

Zeylasterone (CAS 78012‑25‑6) is a 6‑oxophenolic D:A‑friedo‑24‑noroleanane triterpenoid first isolated from Kokoona zeylanica (Celastraceae) and subsequently identified in Maytenus blepharodes, Celastrus paniculatus, and Kokoona reflexa [REFS‑1]. Unlike the quinonemethide celastroloids (e.g., celastrol, pristimerin) that dominate the literature, zeylasterone belongs to the smaller phenolic/6‑oxophenolic subclass and lacks the reactive quinone‑methide Michael‑acceptor motif [REFS‑2].

Molecular Formula C30H38O7
Molecular Weight 510.6 g/mol
Cat. No. B1252985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZeylasterone
Synonymszeylasterone
Molecular FormulaC30H38O7
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC
InChIInChI=1S/C30H38O7/c1-26-7-8-27(2,25(36)37-6)15-20(26)30(5)12-10-28(3)16-13-18(32)23(33)22(24(34)35)21(16)17(31)14-19(28)29(30,4)11-9-26/h13-14,20,32-33H,7-12,15H2,1-6H3,(H,34,35)/t20-,26-,27-,28+,29-,30+/m1/s1
InChIKeyDXDSZUXZQIKMRQ-GMZGOHOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zeylasterone for Antimicrobial Discovery: A 6‑Oxophenolic Triterpenoid with a Favorable Cytotoxicity Selectivity Window


Zeylasterone (CAS 78012‑25‑6) is a 6‑oxophenolic D:A‑friedo‑24‑noroleanane triterpenoid first isolated from Kokoona zeylanica (Celastraceae) and subsequently identified in Maytenus blepharodes, Celastrus paniculatus, and Kokoona reflexa [REFS‑1]. Unlike the quinonemethide celastroloids (e.g., celastrol, pristimerin) that dominate the literature, zeylasterone belongs to the smaller phenolic/6‑oxophenolic subclass and lacks the reactive quinone‑methide Michael‑acceptor motif [REFS‑2]. This structural distinction is the basis of its most therapeutically relevant feature: antimicrobial activity at sub‑cytotoxic concentrations, whereas quinonemethides in the same screens are cytotoxic at concentrations below their MIC values [REFS‑3].

Why Celastrol, Pristimerin, or Demethylzeylasterone Cannot Substitute Zeylasterone in Antimicrobial Research


Celastrol and pristimerin are quinonemethide triterpenoids whose reactive quinone‑methide group forms covalent Michael adducts with numerous protein thiols, producing potent but promiscuous cytotoxicity (IC₅₀ 0.16–0.36 µg/mL against normal human fibroblasts, below their own MIC values) that severely limits their translational window [REFS‑1]. Demethylzeylasterone, though a 6‑oxophenolic congener, is 4.3‑fold less potent than zeylasterone against Bacillus subtilis and lacks bactericidal activity at achievable multiples of its MIC [REFS‑2]. Zeylasteral, the other phenolic analog, shows preferential antifungal rather than antibacterial activity [REFS‑3]. Consequently, zeylasterone occupies a narrow but critical position: broad‑spectrum anti‑Gram‑positive potency combined with a sub‑cytotoxic selectivity window that neither quinonemethides nor its closest phenolic analogs replicate.

Quantitative Differentiation Evidence: Zeylasterone vs. Closest Celastroloid Analogs


Sub‑Cytotoxic Antimicrobial Window: Zeylasterone vs. the Quinonemethide Class

In a panel of 19 celastroloids screened against S. aureus and normal human foreskin fibroblasts, quinonemethide‑type compounds (celastrol, pristimerin, tingenone class) displayed cytotoxic IC₅₀ values of 0.16–0.36 µg/mL that fell below their own MIC values, indicating a negative selectivity margin. Zeylasterone (compound 14) not only delivered consistent MIC of 1.56 µg/mL against all three S. aureus strains tested (ATCC 25923, MRSA ATCC 33592, clinical isolate STA6) but did so at concentrations that remained sub‑cytotoxic in the same fibroblast assay, providing a positive selectivity window that the quinonemethides lack [REFS‑1]. This is the single most important procurement‑relevant differentiator: researchers screening for antimicrobial candidates with translational potential should prefer zeylasterone over celastrol or pristimerin to avoid intrinsic cytotoxicity confounding.

Antimicrobial selectivity Cytotoxicity Therapeutic window Celastroloids

4.3‑Fold Greater Potency over Demethylzeylasterone Against Bacillus subtilis

In a direct head‑to‑head microdilution comparison of four 6‑oxophenolic triterpenoids isolated from Maytenus blepharodes, zeylasterone achieved an MIC of 3 µg/mL against B. subtilis, whereas demethylzeylasterone required 13 µg/mL—a 4.3‑fold potency difference [REFS‑1]. The SAR interpretation links this to the electronegativity of the E‑ring substituent: the methyl ester (COOCH₃) in zeylasterone confers greater potency than the free carboxylic acid (COOH) in demethylzeylasterone [REFS‑2]. Moreover, at 2–3× MIC, zeylasterone exhibited bactericidal activity (≥3 log₁₀ CFU/mL reduction) at lower inoculum densities (10⁵–10⁴ CFU/mL), whereas demethylzeylasterone and demethylzeylasteral failed to achieve bactericidal killing under identical conditions [REFS‑2].

Antibacterial potency Structure-activity relationship 6‑Oxophenolic triterpenoids

Bactericidal Killing of S. aureus at 6× MIC vs. Demethylzeylasterone

Against Staphylococcus aureus, zeylasterone demonstrated concentration‑dependent bactericidal activity at 30 µg/mL (6× MIC) with CFU reduction achieved in under three hours, whereas demethylzeylasterone was comparatively less active at equivalent conditions [REFS‑1]. Zeylasterone at 3× MIC caused early inhibition of thymidine, uridine, and N‑acetyl‑glucosamine incorporation and later leucine incorporation, along with rapid potassium leakage, inhibition of NADH oxidation, and formation of mesosome‑like structures around septa—a multi‑target membrane‑centric mechanism that demethylzeylasterone did not replicate to the same degree [REFS‑2].

Anti‑staphylococcal Bactericidal kinetics Membrane disruption

Anti‑MRSA Activity with Consistent Potency Across Resistant and Susceptible Strains

Zeylasterone exhibited an MIC of exactly 1.56 µg/mL against all three Staphylococcus aureus strains tested: the antibiotic‑susceptible reference strain ATCC 25923, the methicillin‑resistant strain MRSA ATCC 33592, and the clinical isolate STA6 [REFS‑1]. This equal potency against MRSA and MSSA distinguishes it from many conventional antibiotics that show elevated MICs against resistant strains. Additionally, zeylasterone displayed activity against Bacillus subtilis (MIC 3–20 µg/mL) and Candida albicans (MIC 10 µg/mL), with its predominant spectrum being Gram‑positive bacteria [REFS‑2]. The broad and equipotent anti‑staphylococcal coverage, inclusive of MRSA, positions zeylasterone as a useful tool compound for membrane‑active antimicrobial research where resistance‑driven potency shifts are a concern.

MRSA Antibacterial resistance Gram‑positive spectrum

Predicted ADMET Profile Supports Oral Bioavailability with Limited CNS Penetration

In silico ADMET profiling via admetSAR 2 predicts zeylasterone to have high human intestinal absorption (98.12% probability), moderate oral bioavailability (52.86% probability), and a low likelihood of blood‑brain barrier penetration (65% probability of not crossing) [REFS‑1]. The compound is predicted to localize to mitochondria (78.52% probability), consistent with its experimentally observed inhibition of NADH oxidation in bacterial membrane preparations [REFS‑2]. These in silico parameters, while not a substitute for in vivo PK data, provide procurement‑relevant guidance: zeylasterone's predicted profile suggests better oral developability than celastrol, whose poor aqueous solubility and rapid metabolism are well‑documented barriers to translational use [REFS‑3]. This class‑level inference must be interpreted cautiously pending direct comparative pharmacokinetic studies.

ADMET prediction Oral bioavailability Drug‑likeness In silico pharmacokinetics

High‑Impact Application Scenarios Where Zeylasterone Differentiation Drives Procurement Decisions


Antimicrobial Hit‑Finding Campaigns Requiring a Sub‑Cytotoxic Selectivity Window

In phenotypic antimicrobial screening cascades, the primary cause of hit attrition is mammalian cytotoxicity that overlaps with antimicrobial concentrations. Zeylasterone is one of the few celastroloids for which antimicrobial activity (MIC 1.56 µg/mL against MSSA and MRSA) is documented to occur at sub‑cytotoxic concentrations in the same study, whereas quinonemethides (celastrol, pristimerin) are cytotoxic at 0.16–0.36 µg/mL—below their MIC values [REFS‑1]. Procurement of zeylasterone rather than celastrol or pristimerin as a screening set member or positive control reduces the risk of selecting for pan‑toxic compounds.

Membrane‑Active Antibacterial Mechanism‑of‑Action Studies

Zeylasterone's well‑characterized bacterial membrane disruption profile—rapid potassium leakage, inhibition of NADH oxidation, mesosome‑like structure formation, and sequential blockade of macromolecular synthesis (peptidoglycan first, then DNA/RNA/protein)—makes it an excellent tool compound for studying membrane‑active antibacterial mechanisms [REFS‑2]. Its superiority over demethylzeylasterone in both potency and bactericidal killing kinetics [REFS‑3] positions it as the preferred 6‑oxophenolic probe for membrane‑target validation experiments.

Structure‑Activity Relationship Programs on the 6‑Oxophenolic Triterpenoid Scaffold

The established SAR linking E‑ring electronegativity to antibacterial potency (zeylasterone COOCH₃: 3 µg/mL > demethylzeylasterone COOH: 13 µg/mL; zeylasteral COH/COOCH₃: 10 µg/mL > demethylzeylasteral COH/COOH: 13 µg/mL) provides a rational starting point for medicinal chemistry [REFS‑3] [REFS‑4]. Zeylasterone is the most potent member of this four‑compound series and should be procured as the lead scaffold for semi‑synthetic derivatization programs aiming to enhance potency or expand spectrum.

Anti‑MRSA Therapeutic Discovery with a Non‑Quinonemethide Chemotype

The consistent MIC of 1.56 µg/mL across both methicillin‑susceptible and methicillin‑resistant S. aureus, coupled with the absence of the promiscuously reactive quinonemethide group, distinguishes zeylasterone as a non‑quinonemethide anti‑MRSA chemotype [REFS‑1]. Researchers seeking to avoid the well‑known toxicity and covalent promiscuity liabilities of celastrol and pristimerin should procure zeylasterone for anti‑MRSA lead generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zeylasterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.